molecular formula C12H16FN B2614240 3-(4-Fluorophenyl)cyclohexan-1-amine CAS No. 1339581-17-7

3-(4-Fluorophenyl)cyclohexan-1-amine

Cat. No. B2614240
CAS RN: 1339581-17-7
M. Wt: 193.265
InChI Key: UYSCMAJCSNUILT-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 1339581-17-7 . It has a molecular weight of 193.26 and its IUPAC name is 3-(4-fluorophenyl)cyclohexanamine . The compound is stored at room temperature and it is in liquid form .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)cyclohexan-1-amine” is a liquid at room temperature . It has a molecular weight of 193.26 . The compound is stored at room temperature .

Scientific Research Applications

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, similar to the functional group present in "3-(4-Fluorophenyl)cyclohexan-1-amine," have been identified as promising materials for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, providing a novel approach for PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).

Biogenic Amines in Foods

The study of biogenic amines (BAs) in foods, which includes compounds structurally related to "3-(4-Fluorophenyl)cyclohexan-1-amine," highlights the importance of these substances from a hygienic perspective due to their implications in food poisoning episodes. Analytical methods for the determination of BAs, such as HPLC, are crucial for assessing food safety and freshness (Önal, 2007).

Toxicity of Organic Fluorophores

Research on the toxicity of organic fluorophores, which share the fluorophenyl group with "3-(4-Fluorophenyl)cyclohexan-1-amine," provides insights into their safe application in molecular imaging. These fluorophores, used for in vivo cancer diagnosis, must be evaluated for cytotoxicity, tissue toxicity, and in vivo toxicity to ensure patient safety (Alford et al., 2009).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on compounds like "3-(4-Fluorophenyl)cyclohexan-1-amine" for detecting various analytes, including metal ions and neutral molecules, demonstrates the compound's potential in analytical chemistry. These chemosensors offer high selectivity and sensitivity, indicating the versatile applications of such fluorophoric platforms in detecting and quantifying chemical substances (Roy, 2021).

Determination of Amines in Seawater

The methods for determining total dissolved free primary amines in seawater, utilizing fluorescence techniques, underscore the environmental significance of studying amine compounds. Such research is pivotal for understanding the distribution and role of amines in marine chemistry, potentially including compounds like "3-(4-Fluorophenyl)cyclohexan-1-amine" (Aminot & Kérouel, 2006).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, and if inhaled. It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-fluorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCMAJCSNUILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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